ペノクススラム

概要

説明

Penoxsulam is a sulfonamide and triazolopyrimidine herbicide primarily used in rice cultivation. It functions as an acetolactate synthase inhibitor, which is essential for plant growth. This compound is effective in controlling a wide range of annual grasses, sedges, and broadleaf weeds .

作用機序

Target of Action

Penoxsulam primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids such as valine, leucine, and isoleucine , which are necessary for protein synthesis and plant growth .

Mode of Action

Penoxsulam is a sulfonamide and triazolopyrimidine herbicide . It acts as an inhibitor of the ALS enzyme . Once absorbed by the leaves and stems of the target weeds, it translocates within the plant, moving throughout the vascular system . This inhibits the synthesis of the essential amino acids, disrupting protein synthesis and thereby halting plant growth .

Biochemical Pathways

The inhibition of the ALS enzyme by Penoxsulam disrupts the biochemical pathway responsible for the synthesis of essential branched-chain amino acids . This disruption prevents the plant from producing new cells, which are necessary for continued growth .

Pharmacokinetics

Penoxsulam is a systemic herbicide, meaning it moves throughout the plant tissue . It is absorbed mainly by leaves and, to a lesser extent, roots, and is then translocated throughout the plant

Result of Action

The primary result of Penoxsulam’s action is the cessation of plant growth. The inhibition of the ALS enzyme prevents the synthesis of essential amino acids, leading to a halt in protein synthesis and, consequently, plant growth . Over time, this leads to the death of the plant .

Action Environment

Penoxsulam is used in various environments, including rice crops, for the control of broad-leaved weeds, aquatic weeds, and certain grasses . It has been demonstrated to be effective in field trials and extensive use . .

科学的研究の応用

Chemical Properties and Mechanism of Action

Penoxsulam belongs to the class of sulfonylurea herbicides, functioning as an acetolactate synthase (ALS) inhibitor. This mode of action disrupts the biosynthesis of branched-chain amino acids, leading to the death of susceptible plant species. Its efficacy against a range of broadleaf and grassy weeds makes it valuable in both pre-emergence and post-emergence weed control strategies.

Agricultural Applications

1. Rice Cultivation

Penoxsulam is extensively used in rice paddies to manage weed populations such as Echinochloa species. Research has shown that different application methods (e.g., foliar spray vs. water-dispersal) significantly affect its absorption and translocation within rice plants and target weeds. A study indicated that the water-dispersal method resulted in lower residue levels in rice compared to foliar applications, suggesting a safer profile for non-target crops .

2. Turfgrass Management

In turfgrass systems, penoxsulam provides effective control of various broadleaf weeds, including common dandelion (Taraxacum officinale) and white clover (Trifolium repens). Studies demonstrate that its application can be enhanced when combined with other herbicides, improving overall weed management strategies .

Toxicological Insights

While penoxsulam is classified as having minimal acute toxicity (Category IV), chronic exposure studies have raised concerns regarding potential carcinogenic effects, particularly related to mononuclear cell leukemia in animal models . Monitoring programs have evaluated its presence in groundwater, indicating that while it is mobile, it does not persist long-term in the environment .

Ecotoxicological Studies

Research on the ecotoxicological impacts of penoxsulam has revealed significant effects on non-target organisms. For instance, studies using Allium cepa (onion) demonstrated that exposure to penoxsulam resulted in chromosomal anomalies and inhibited root growth at concentrations as low as 20 µg/L . These findings underscore the need for careful management practices to mitigate risks to biodiversity.

Case Studies

Case Study 1: Effectiveness in Rice Fields

A comparative study assessed the effectiveness of penoxsulam against Echinochloa crus-galli under varying application methods. The results indicated that while both methods controlled weed populations effectively, the water-dispersal method minimized residue accumulation in rice plants, thus reducing potential phytotoxicity .

Case Study 2: Turfgrass Weed Control

In a multi-location field trial across northern U.S. states, penoxsulam combined with 2,4-D and dicamba showed enhanced efficacy against persistent broadleaf weeds. The study highlighted that moisture at the time of application significantly improved control outcomes .

Data Tables

| Application Method | Target Weed | Residue Levels in Rice | Efficacy (%) |

|---|---|---|---|

| Foliar Spray | Echinochloa crus-galli | 17.0 µg/kg at 12h | High |

| Water-Dispersal | Echinochloa crus-galli | Not detected | Moderate |

| Granular Fertilizer Carrier | Various Broadleaf Weeds | Not applicable | Very High |

生化学分析

Biochemical Properties

Penoxsulam interacts with the enzyme acetolactate synthase (ALS), inhibiting its activity . This interaction disrupts the synthesis of the essential amino acids valine, leucine, and isoleucine, leading to the death of the plant .

Cellular Effects

Penoxsulam’s inhibition of ALS disrupts protein synthesis within the plant cells, affecting various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Penoxsulam exerts its effects at the molecular level through the inhibition of the ALS enzyme . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and ultimately the death of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, Penoxsulam has shown to be stable in water and nonvolatile . Its degradation in aquatic systems has half-lives from 2 to 13 days .

Dosage Effects in Animal Models

Moreover, Penoxsulam elevated the significance level of SGOT, SGPT, BUN, Urea, and Creatinine .

Metabolic Pathways

Its primary target, the ALS enzyme, plays a crucial role in the synthesis of essential amino acids .

Transport and Distribution

Information on how Penoxsulam is transported and distributed within cells and tissues is currently limited. Given its water solubility, it can be inferred that it may be transported through the plant’s vascular system .

Subcellular Localization

As an ALS inhibitor, it is likely to be localized in the chloroplasts where the ALS enzyme is typically found .

The information provided is based on the current understanding and available literature .

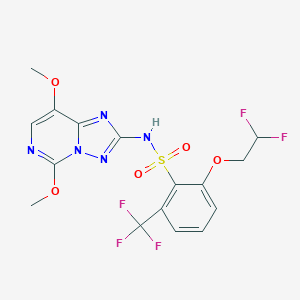

準備方法

Synthetic Routes and Reaction Conditions: Penoxsulam is synthesized through condensation reactions between 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride and 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine in the presence of a non-nucleophilic or weakly-nucleophilic alkali . The reaction time is significantly reduced to 30-60 minutes, with a product yield of 84-96%.

Industrial Production Methods: The industrial production of penoxsulam involves the same condensation reaction but on a larger scale. The process is designed to be environmentally friendly, with minimal waste generation and simple post-treatment of materials .

化学反応の分析

Types of Reactions: Penoxsulam undergoes various reactions, including photodegradation, hydrolysis, oxidation, and biological reduction. Photodegradation is a significant non-biodegradation process in aquatic environments .

Common Reagents and Conditions:

Photodegradation: Accelerated by nitrate and nitrite ions, but not affected by ammonium ions.

Hydrolysis and Oxidation: These reactions occur under various environmental conditions, affecting the compound’s stability and environmental fate.

Major Products Formed: The primary transformation products of penoxsulam include sulfonamide bond cleavage products, rearrangement products, triazole ring cleavage products, and hydroxylated derivatives .

類似化合物との比較

- Bispyribac-sodium

- Pyribenzoxim

- Florpyrauxifen

- Cyhalofop-butyl

Penoxsulam’s unique properties and effectiveness make it a valuable herbicide in modern agriculture, particularly in rice cultivation.

生物活性

Penoxsulam is a systemic herbicide widely used in agriculture for weed control, particularly in rice cultivation. Its primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids. This article delves into the biological activity of penoxsulam, highlighting its effects on various organisms, mechanisms of toxicity, and potential ecological impacts.

Penoxsulam is characterized by its non-volatile, hydrolytically stable, and water-soluble nature, allowing it to be effective at low concentrations. It selectively targets annual and perennial weeds, particularly sedges and broadleaf species, making it an essential tool in rice production systems . The herbicide's effectiveness is attributed to its ability to disrupt the synthesis of essential amino acids—leucine, isoleucine, and valine—necessary for protein synthesis and cellular metabolism .

Aquatic Organisms

Research indicates that penoxsulam poses risks to aquatic life. For instance, studies have shown that exposure can induce oxidative stress in marine organisms such as mussels and fish. In particular, penoxsulam exposure has been linked to DNA damage and lysosomal abnormalities in marine mussels . Additionally, it has been observed to affect silver catfish and carp, causing oxidative stress in vital organs like the brain and liver .

Terrestrial Plants

The herbicide's impact on terrestrial plants has been extensively studied using Allium cepa (onion) as a model organism. An effective concentration (EC50) of 20 µg/L was determined to inhibit root growth by 50%. Penoxsulam exposure resulted in significant morphological changes, including reduced cell division and increased chromosomal anomalies such as sticky chromosomes and DNA strand breaks . Furthermore, it elevated malondialdehyde levels, indicating increased lipid peroxidation due to oxidative stress .

Study on Blueberry Extracts

A notable study investigated the protective effects of blueberry extracts against penoxsulam-induced toxicity in Allium cepa. The results demonstrated that blueberry extracts could mitigate the harmful effects of penoxsulam, enhancing root growth parameters and reducing DNA damage markers. The protective effect was dose-dependent, with higher concentrations of blueberry extract resulting in greater recovery from oxidative stress indicators .

Developmental Toxicity Studies

Developmental toxicity studies conducted on rats and rabbits revealed that while penoxsulam did not exhibit significant developmental toxicity at lower doses, higher doses led to decreased body weight gain and food consumption among dams. Notably, there were no adverse effects observed on fetuses compared to the dams . However, an increase in liver weights and hypertrophy was noted as an adaptive response rather than a direct toxic effect .

Environmental Impact

Despite its efficacy as a herbicide, the environmental persistence of penoxsulam raises concerns regarding its impact on soil microbes and terrestrial plants. Its half-life ranges from 3.10 to 27.70 days in soil environments, suggesting potential long-term effects even at low concentrations . The presence of penoxsulam in aquatic systems poses a risk to biodiversity due to its toxicological profile.

Summary Table: Biological Activity of Penoxsulam

特性

IUPAC Name |

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGKVOENHZYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F5N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034803 | |

| Record name | Penoxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C), In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9 | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 at 20 °C | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 7.16X10-16 mm Hg at 25 °C; 1.87X10-16 at 20 °C, 9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sulfonamide herbicides ... inhibit the enzyme acetolactate synthase (ALS)... /Sulfonamides/ | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white, Tan solid | |

CAS No. |

219714-96-2 | |

| Record name | Penoxsulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219714-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penoxsulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219714962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penoxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENOXSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784ELC1SCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-234 °C | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。